molecular formula C10H17NO2 B14876972 1-Oxa-4-azaspiro[5.6]dodecan-5-one

1-Oxa-4-azaspiro[5.6]dodecan-5-one

Cat. No.: B14876972
M. Wt: 183.25 g/mol
InChI Key: AVOGWHOOZNIBCS-UHFFFAOYSA-N
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Description

1-Oxa-4-azaspiro[56]dodecan-5-one is a spirocyclic compound characterized by its unique structure, which includes both oxygen and nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxa-4-azaspiro[5.6]dodecan-5-one typically involves multi-step processes. One common method includes the use of 4-aminophenol and α-glycolic acid or lactic acid as starting materials. The key step in the synthesis is the metal-catalyzed oxidative cyclization of the amide to form the spirocyclic structure . This reaction often employs catalysts such as copper or rhodium acetate and oxidants like PhI(OAc)2 .

Industrial Production Methods: Industrial production of spirocyclic compounds like this compound may involve optimization of the synthetic route to enhance yield and reduce costs. Techniques such as continuous flow synthesis and the use of more efficient catalysts are explored to scale up production .

Chemical Reactions Analysis

Types of Reactions: 1-Oxa-4-azaspiro[5.6]dodecan-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism by which 1-Oxa-4-azaspiro[5.6]dodecan-5-one exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of protein synthesis or disruption of cell membrane integrity .

Comparison with Similar Compounds

Uniqueness: 1-Oxa-4-azaspiro[5.6]dodecan-5-one is unique due to its specific ring size and the presence of both oxygen and nitrogen atoms within the ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-oxa-4-azaspiro[5.6]dodecan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c12-9-10(13-8-7-11-9)5-3-1-2-4-6-10/h1-8H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOGWHOOZNIBCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)C(=O)NCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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